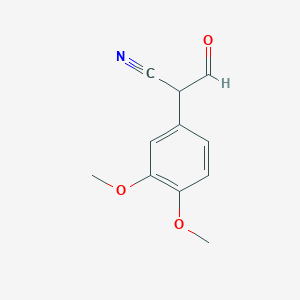![molecular formula C19H19N3OS B2491583 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone CAS No. 2034310-54-6](/img/structure/B2491583.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone" often involves multi-step processes, including reactions such as metalation, metathesis, and condensation. For example, the methylation of related compounds has been achieved via metalation with potassium tert-butanolate followed by a metathesis reaction with methyl iodide, yielding compounds with significant structural similarities (Kloubert et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific dihedral angles and bond lengths, which can be determined through X-ray diffraction studies. For instance, studies have shown that the substituents at the indolizine unit can be twisted, with specific dihedral angles between the central unit and attached groups, highlighting the intricate molecular geometry of these compounds (Kloubert et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and related compounds can include transformations such as etherification, acylation, and cyclization. These reactions are crucial for modifying the chemical structure and properties of the molecule for specific applications (Jones et al., 1979).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a vital role in determining the compound's application in various fields. Crystallographic studies provide insights into the compound's structure, including conformational disorder and the arrangement of atoms and bonds within the molecule (Akkurt et al., 2003).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for predicting the compound's behavior in chemical reactions. For example, the potential for oxidation reactions and the formation of reactive metabolites are critical considerations for developing pharmaceutical applications (Finlay et al., 2012).
properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(14-1-2-17-13(9-14)3-6-20-17)22-11-16(12-22)21-7-4-18-15(10-21)5-8-24-18/h1-3,5-6,8-9,16,20H,4,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNCEHBRKQION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)


![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)
![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)


![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)